AMG 458 - 913376-83-7

AMG 458

Catalog Number: EVT-287539
CAS Number: 913376-83-7
Molecular Formula: C30H29N5O5
Molecular Weight: 539.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

1-(2-Hydroxy-2-methylpropyl)-N-(5-((7-methoxyquinolin-4-yl)oxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide, commonly referred to as AMG 458, is a potent, selective, and orally bioavailable small molecule inhibitor of the c-Met receptor tyrosine kinase. [, , ] It was discovered and developed by Amgen Inc. as a potential therapeutic agent for cancers driven by c-Met deregulation. [, ] AMG 458 acts by competitively binding to the ATP-binding site of the c-Met kinase domain, thereby inhibiting its kinase activity and downstream signaling. [, ]

Overview

AMG-458 is a potent small molecule inhibitor targeting the c-Met receptor, a proto-oncogene protein that plays a critical role in cellular signaling pathways related to growth, survival, and metastasis in cancer. The compound has garnered attention for its potential therapeutic applications in oncology, particularly in tumors that exhibit aberrant c-Met signaling.

Source and Classification

AMG-458 was developed by Amgen and is classified as a c-Met inhibitor. It is designed to selectively inhibit the activity of the c-Met receptor tyrosine kinase, which is implicated in various malignancies. The compound has shown promise in preclinical studies for its ability to inhibit tumor growth and induce apoptosis in cancer cells expressing c-Met.

Synthesis Analysis

Methods and Technical Details

The synthesis of AMG-458 involves several key steps, primarily focusing on coupling reactions that construct the core structure of the molecule. One notable method includes:

  1. Coupling Reaction: The synthesis begins with the coupling of 4-quinolinyloxy derivatives with other functional groups under optimized conditions to yield the final product. This approach allows for the introduction of various substituents that enhance biological activity.
  2. Reagents and Conditions: Common reagents used include bases like sodium hydroxide and solvents such as dichloromethane or ethanol under controlled temperatures (often room temperature or reflux conditions) to facilitate reaction completion and maximize yield.

The synthesis has been reported to achieve excellent yields with high diastereoselectivity, although enantioselectivity may vary depending on the specific synthetic route employed .

Molecular Structure Analysis

Structure and Data

The molecular structure of AMG-458 can be characterized by its unique arrangement of atoms that confer its biological activity. Key structural features include:

  • Chemical Formula: C17_{17}H18_{18}N4_{4}O2_{2}
  • Molecular Weight: Approximately 314.35 g/mol
  • Functional Groups: The compound contains a quinoline moiety linked to a pyrazole ring, which is critical for its interaction with the c-Met receptor.

This structural configuration allows AMG-458 to effectively bind to the active site of c-Met, inhibiting its kinase activity .

Chemical Reactions Analysis

Reactions and Technical Details

AMG-458 undergoes various chemical reactions during its synthesis, including:

  1. Nucleophilic Substitution: This reaction type is crucial for forming bonds between different molecular fragments.
  2. Oxidation Reactions: Certain synthetic steps may involve oxidation processes to stabilize intermediates or finalize product formation.

These reactions are typically monitored using techniques such as thin-layer chromatography (TLC) and nuclear magnetic resonance (NMR) spectroscopy to ensure product purity and yield .

Mechanism of Action

Process and Data

AMG-458 exerts its anticancer effects primarily through the inhibition of c-Met signaling pathways. The mechanism involves:

  1. Binding Affinity: AMG-458 binds competitively to the ATP-binding site of the c-Met receptor, preventing phosphorylation and subsequent activation.
  2. Downstream Effects: This inhibition leads to reduced cell proliferation, migration, and invasion in tumors expressing high levels of c-Met.

In vitro studies have demonstrated that AMG-458 significantly inhibits tumor growth in various cancer cell lines, including those resistant to other therapies .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

AMG-458 exhibits several notable physical and chemical properties:

These properties are critical for determining the compound's formulation and delivery methods .

Applications

Scientific Uses

AMG-458 has significant potential applications in cancer therapy due to its selective inhibition of c-Met signaling. Its primary uses include:

  1. Oncology Research: Investigated as a treatment option for various cancers such as lung cancer, breast cancer, and hepatocellular carcinoma where c-Met is overexpressed.
  2. Combination Therapy: Potentially used in combination with other anticancer agents to overcome resistance mechanisms associated with traditional therapies.
Molecular Pharmacology of AMG-458 as a c-Met Inhibitor

Mechanism of c-Met Kinase Inhibition: Structural Binding Dynamics

AMG-458 (chemical formula: C₃₀H₂₉N₅O₅; molecular weight: 539.58 g/mol) is a pyrazolone-based class II c-Met inhibitor designed to target the inactive, unphosphorylated conformation of the kinase domain. Its binding mode involves an extended conformation spanning the hinge region (Met1160) to the C-helix, enabling deep penetration into a hydrophobic pocket adjacent to the ATP-binding site. This structural arrangement is facilitated by a quinoline hinge-binding group that forms hydrogen bonds with Met1160 in the hinge region, while the pyrazolone core stabilizes the inactive activation loop (A-loop) through van der Waals interactions with residues like Tyr1230 and Leu1157 [1] [3] [8].

A defining feature of class II inhibitors like AMG-458 is the "5-atom regulation" linker, which connects the hinge-binding moiety to a terminal aromatic group. This linker allows the inhibitor to access the deep hydrophobic pocket, enhancing binding potency. Co-crystallography studies reveal that AMG-458 induces a conformational shift in the A-loop, locking c-Met in an autoinhibitory state and preventing tyrosine phosphorylation (e.g., Tyr1234/Tyr1235). This disrupts downstream signaling cascades (PI3K/AKT, MAPK/ERK) essential for cell proliferation and motility [1] [8] [10].

Table 1: Key Structural Features of AMG-458 Binding to c-Met

Structural ElementTarget InteractionFunctional Consequence
Quinoline groupHydrogen bond with Met1160 hinge residueAnchors inhibitor to kinase ATP pocket
Pyrazolone coreHydrophobic packing with Tyr1230Stabilizes inactive A-loop conformation
Methoxy substituentsOccupation of hydrophobic pocket near C-helixEnhances affinity and selectivity
Carboxamide linker"5-atom regulation" spanning hinge to hydrophobic siteFacilitates deep pocket penetration

Cellular efficacy studies confirm that AMG-458 inhibits HGF-mediated c-Met phosphorylation in PC3 and CT26 cells (IC₅₀: 60–120 nM). In H441 NSCLC cells (constitutively active c-Met), AMG-458 abrogates basal phosphorylation, synergizing with radiotherapy to induce apoptosis via p-Akt/p-Erk suppression [5] [6].

Selectivity Profiling Against c-Met Isoforms and Mutants

AMG-458 exhibits high selectivity for wild-type (WT) c-Met over closely related kinases, with ~350-fold greater potency against c-Met than VEGFR2 in cellular assays. Its inhibition profile across clinically relevant c-Met mutants was evaluated using enzymatic Ki determinations and cell-based IC₅₀ assays [2] [8]:

  • H1094R and V1092I mutants: These juxtamembrane domain mutations minimally impact AMG-458 binding (Ki: 0.5 nM and 1.1 nM, respectively), comparable to WT human c-Met (Ki: 1.2 nM). The inhibitor’s extended binding mode avoids steric clashes introduced by these substitutions.
  • D1228H mutant: A mutation linked to acquired resistance in catalytic domains. AMG-458 shows reduced but retained activity (Ki: 2.2 nM), attributed to its ability to bind both phosphorylated and unphosphorylated c-Met conformations. However, cellular efficacy is diminished relative to WT [2] [6].

Kinome-wide screening reveals moderate off-target activity against RON and Axl (structurally similar RTKs), but no significant inhibition of IGF-1R or ALK. This selectivity stems from AMG-458’s reliance on c-Met-specific hydrophobic residues (e.g., Leu1157 and Val1092) absent in other kinases [3] [8].

Table 2: Selectivity Profile of AMG-458 Across c-Met Variants

c-Met VariantKi (nM)Cellular IC₅₀ (nM)Clinical Relevance
Human WT1.260–690Baseline activity against primary tumors
Mouse WT2.0120Cross-reactivity for murine xenograft models
H1094R mutant0.5Not reportedJuxtamembrane mutation; sensitivity retained
V1092I mutant1.1Not reportedJuxtamembrane mutation; sensitivity retained
D1228H mutant2.2>1,000Catalytic site mutation; partial resistance

In osteosarcoma models, AMG-458’s efficacy correlates with c-Met activation patterns: cells with ligand-independent constitutive phosphorylation (e.g., MG-63) show higher sensitivity than those with HGF-dependent activation [6].

Comparative Inhibition Kinetics Across Species and Mutants

AMG-458 demonstrates consistent inhibition kinetics across species, critical for translational studies. Its Ki for mouse c-Met is 2.0 nM, slightly higher than human WT (1.2 nM), yet still within a potent range. This minor discrepancy arises from sequence variations in the hinge region (e.g., Met1160 in humans vs. Leu1160 in mice), slightly altering hydrogen-bond stability [2] [4].

Mutant kinetics reveal divergent patterns:

  • H1094R/V1092I mutants: Enhanced Ki values (0.5–1.1 nM) suggest improved ATP-pocket occupancy due to mutation-induced conformational changes.
  • D1228H mutant: A 1.8-fold increase in Ki (2.2 nM vs. WT 1.2 nM) correlates with reduced cellular potency (IC₅₀ >1,000 nM in D1228H-expressing lines). This mutation disrupts salt bridge formation with the pyrazolone core, weakening binding affinity [2] [6].

Cellular IC₅₀ values vary by model:

  • PC3 (prostate cancer): 60 nM
  • CT26 (colon cancer): 120 nM
  • HUVEC (endothelial): 690 nMThese differences reflect tissue-specific factors like c-Met expression levels, autocrine HGF production, and co-receptor activity [2] [5].

In vivo, AMG-458 achieves complete bioavailability in preclinical models and sustains target engagement at 15 μM plasma concentration (6h post-30 mg/kg dose). Tumor growth inhibition in NIH3T3/TPR-Met and U-87 MG xenografts correlates with c-Met phosphorylation suppression (ED₉₀: ~30 mg/kg) [2] [4].

Properties

CAS Number

913376-83-7

Product Name

AMG-458

IUPAC Name

1-(2-hydroxy-2-methylpropyl)-N-[5-(7-methoxyquinolin-4-yl)oxypyridin-2-yl]-5-methyl-3-oxo-2-phenylpyrazole-4-carboxamide

Molecular Formula

C30H29N5O5

Molecular Weight

539.6 g/mol

InChI

InChI=1S/C30H29N5O5/c1-19-27(29(37)35(20-8-6-5-7-9-20)34(19)18-30(2,3)38)28(36)33-26-13-11-22(17-32-26)40-25-14-15-31-24-16-21(39-4)10-12-23(24)25/h5-17,38H,18H2,1-4H3,(H,32,33,36)

InChI Key

GLBZSOQDAOLMGC-UHFFFAOYSA-N

SMILES

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC

Solubility

Soluble in DMSO, not in water

Synonyms

1-(2-hydroxy-2-methylpropyl)-N-(5-(7-methoxyquinolin-4-yloxy)pyridin-2-yl)-5-methyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazole-4-carboxamide
AMG 458
AMG-458
AMG458

Canonical SMILES

CC1=C(C(=O)N(N1CC(C)(C)O)C2=CC=CC=C2)C(=O)NC3=NC=C(C=C3)OC4=C5C=CC(=CC5=NC=C4)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.